3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound that features a combination of pyrimidine, piperazine, pyridine, and pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and use as a dopamine and serotonin antagonist.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Investigated for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
Uniqueness
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine stands out due to its unique combination of pyrimidine, piperazine, pyridine, and pyridazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-26-17-6-9-20-18(21-17)25-12-10-24(11-13-25)16-3-2-15(22-23-16)14-4-7-19-8-5-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJMFYAQLPXIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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